Finerenone-d3 as Validated ISTD: Inter-Day Accuracy 99.7–105.0% and Precision ≤7.0% in Human Plasma LC-MS/MS
Finerenone-d3 was employed as the stable isotope-labeled internal standard (SIL-IS) in a validated HPLC-MS/MS method for finerenone quantitation in human plasma [1]. The assay, using finerenone-d3 as ISTD, achieved inter-day accuracy of 99.7–105.0% (for 0.100 mL plasma volume) and 101.1–104.5% (for 0.010 mL plasma volume), with inter-day precision ≤7.0% across both validated volumes [1]. In contrast, a separate RP-HPLC method for finerenone tablet analysis using niacinamide (a non-deuterated structural analog) as internal standard demonstrated lower specificity and was not suitable for plasma matrix quantitation [2].
| Evidence Dimension | Inter-day accuracy and precision of LC-MS/MS quantitation |
|---|---|
| Target Compound Data | Accuracy: 99.7–105.0% (0.100 mL) and 101.1–104.5% (0.010 mL); Precision: ≤7.0% |
| Comparator Or Baseline | Niacinamide as internal standard in RP-HPLC method (structural analog, not isotopically labeled) |
| Quantified Difference | ISTD-based method enables plasma matrix quantitation with sub-µg/L sensitivity; comparator method limited to pharmaceutical dosage form analysis only |
| Conditions | Human lithium heparin plasma; 0.010–0.100 mL volume; HPLC-MS/MS with finerenone-d3 as SIL-IS |
Why This Matters
Users requiring validated bioanalytical quantitation of finerenone in human plasma for pharmacokinetic studies must use finerenone-d3 to replicate published method performance metrics.
- [1] Rohde G, et al. Determination of finerenone – a novel, selective, nonsteroidal mineralocorticoid receptor antagonist – in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in venous and capillary human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2021;1174:122723. View Source
- [2] Validated stability indicating reversed-phase high-performance liquid chromatography (RP-HPLC) for the estimation of FINERENONE in pharmaceutical tablet dosage form. Available at: https://ouci.dntb.gov.ua View Source
